(5-Acetylpyridin-3-YL)boronic acid
Overview
Description
“(5-Acetylpyridin-3-YL)boronic acid” is a chemical compound with the CAS Number: 1033745-21-9 . It has a molecular weight of 164.96 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of borinic acids, a subclass of organoborane compounds to which “this compound” belongs, relies on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8BNO3/c1-5(10)6-2-7(8(11)12)4-9-3-6/h2-4,11-12H,1H3 .Chemical Reactions Analysis
Boronic acids, including “this compound”, are used in cross-coupling reactions . They are also involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 164.96 . It is solid in its physical form .Scientific Research Applications
Synthesis and Chemical Properties
(5-Acetylpyridin-3-YL)boronic acid is involved in the synthesis of novel halopyridinylboronic acids and esters. These compounds are synthesized through a regioselective halogen-metal exchange and subsequent quenching with triisopropylborate, starting from appropriate dihalopyridines. They have been found to undergo palladium-catalyzed coupling with aryl halides, allowing for the creation of new pyridine libraries (Bouillon et al., 2003).
Biomedical Applications
Boronic acids, including derivatives like this compound, have potential in various biomedical applications. They have been used in enzyme inhibitors, boron neutron capture agents for cancer therapy, and as antibody mimics that recognize biologically important saccharides (Yang, Gao, & Wang, 2003). Additionally, boronic acid polymers, which could include derivatives of this compound, are valuable in treatment for HIV, obesity, diabetes, and cancer (Cambre & Sumerlin, 2011).
Sensing Applications
This compound may contribute to the development of fluorescent chemosensors. Boronic acid interacts with cis-diols to form cyclic esters, which can be used as reporters in fluorescent sensors for probing carbohydrates and bioactive substances (Huang et al., 2012). These acids are also instrumental in sensing applications involving diols and Lewis bases like fluoride or cyanide anions (Lacina, Skládal, & James, 2014).
Organic Chemistry and Catalysis
In organic chemistry, this compound is a key component in catalyzing highly enantioselective reactions. For example, it's used in the aza-Michael addition of hydroxamic acid to quinone imine ketals (Hashimoto, Gálvez, & Maruoka, 2015). Additionally, boronic acids are known to catalyze hydrometallation reactions, alkylations, and catalyzed aldol-type reactions (Erker, 2005).
Mechanism of Action
Target of Action
The primary target of (5-Acetylpyridin-3-YL)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process called transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It is known that boronic acids are generally metabolized through a process called deboronation, yielding boric acid .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond through the SM coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .
Action Environment
The action of this compound is influenced by environmental factors such as the concentration of the boronic acid and the reaction conditions . The slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favourable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
(5-Acetylpyridin-3-YL)boronic acid, like other boronic acids, can interact with various biomolecules. It forms five-membered boronate esters with diols, a property that has made boronic acids popular in the synthesis of small chemical receptors . These receptors can target biological materials and natural products, including saccharides and polysaccharides, nucleic acids, metal ions, and neurotransmitters .
Molecular Mechanism
Boronic acids are known to bind to diol and polyol motifs, which are present in saccharides and catechols . They can also form bonds with nucleophilic amino acid side chains such as that of serine .
Metabolic Pathways
Boronic acids are known to interact with cis-diols, leading to their utility in various sensing applications .
properties
IUPAC Name |
(5-acetylpyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO3/c1-5(10)6-2-7(8(11)12)4-9-3-6/h2-4,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFGIOXMWMNLOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90701211 | |
Record name | (5-Acetylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90701211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1033745-21-9 | |
Record name | (5-Acetylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90701211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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